molecular formula C11H10N6O2 B2863674 (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide CAS No. 303146-03-4

(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide

Cat. No.: B2863674
CAS No.: 303146-03-4
M. Wt: 258.241
InChI Key: ITDDFHLBCJURRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with [1,2,4]triazolo[1,5-a]pyrimidin structure are often used in medicinal chemistry due to their wide range of biological activities . They can be modified to enhance their properties and effectiveness .


Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions under green chemistry conditions . The exact method would depend on the specific substituents of the compound.


Molecular Structure Analysis

The molecular structure of such compounds is often determined by NMR and MS analysis . The exact structure would depend on the specific substituents of the compound.


Chemical Reactions Analysis

These compounds can participate in a variety of chemical reactions. For example, they can act as electron acceptors in thermally activated delayed fluorescence emitters .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their specific structure. For example, they can exhibit thermally activated delayed fluorescence and aggregation-induced emission enhancement .

Scientific Research Applications

Adenosine A2A Receptor Antagonism

A key application of this compound is in the realm of central nervous system disorders. As a metabolite of Preladenant, it functions as an adenosine A2A receptor antagonist, which is crucial for treatments targeting Parkinson’s disease. This aspect of the compound is highlighted in the research focused on its metabolites and their role in antagonizing the adenosine A2A receptor (Rosse, 2013).

Computational Design and Molecular Docking

Computational strategies have been employed to understand the molecular requirements of derivatives of this compound, particularly as adenosine A2A receptor (A2AR) antagonists. Hologram quantitative structure–activity relationship (HQSAR) methodology and molecular docking studies were used to explore binding orientations and structure-activity relationships of the compound, providing insights into its potential therapeutic applications (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).

Synthesis and Characterization

The compound's synthetic routes and characterizations have also been explored. For instance, a study focused on synthesizing and elucidating the structures of various derivatives containing a naphtho[2,1-b]furan moiety. This research provided insights into the chemical properties and potential applications of these compounds (Abdelhamid, Shokry, & Tawfiek, 2012).

PET Tracer Development for Brain Imaging

This compound has been investigated for its application in positron emission tomography (PET) imaging of cerebral adenosine A2A receptors. The study involved the development of a tracer for mapping these receptors in the brain, which is significant for understanding various neurological conditions (Zhou et al., 2014).

VEGFR-2 Inhibitory Activity

Research has also been conducted on derivatives of this compound for their potential as VEGFR-2 inhibitors. These derivatives have shown significant activity in inhibiting VEGFR-2, which is an important target in cancer therapy, particularly in antiangiogenic treatments (Abd El-Mageed et al., 2021).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally related to [1,2,4]triazolo[1,5-a]pyridine derivatives , which have been used in the design of various organic light-emitting diodes . .

Mode of Action

Based on its structural similarity to other [1,2,4]triazolo[1,5-a]pyridine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Biochemical Pathways

Without specific information on the compound’s biological targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been used in the design of organic light-emitting diodes, suggesting potential involvement in electron-transporting pathways .

Future Directions

Future research could focus on modifying the structure of these compounds to enhance their properties and effectiveness, as well as exploring their potential uses in various fields such as medicinal chemistry and materials science .

Properties

IUPAC Name

N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c1-18-14-7-13-10-15-11-12-5-4-8(17(11)16-10)9-3-2-6-19-9/h2-7H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDDFHLBCJURRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.